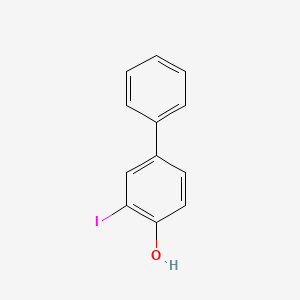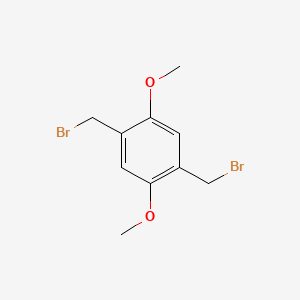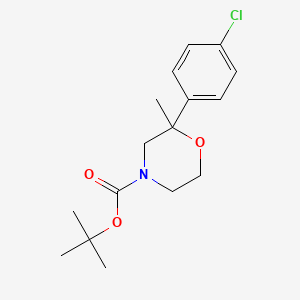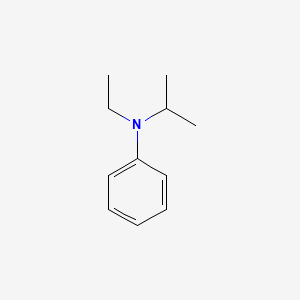
对甲苯基乙酮肟
描述
. It is characterized by a benzene ring substituted with a methyl group (p-tolyl) attached to an ethanone oxime group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
科学研究应用
1-p-Tolyl-ethanone oxime is widely used in scientific research due to its versatility and reactivity. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications extend to various fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and inhibition.
Medicine: Utilized in the development of new therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Oximes in general are known to interact with carbonyl groups in organic compounds .
Mode of Action
1-p-Tolyl-ethanone oxime, like other oximes, is formed through the reaction of a carbonyl compound with hydroxylamine . In this reaction, the nitrogen atom acts as a nucleophile, attacking the partially positive carbon atom of the carbonyl group. This results in the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are often used in organic synthesis reactions as protecting agents for carbonyl groups, or as reagents for the preparation of schiff bases .
Pharmacokinetics
Its physical properties such as its solid state, molecular weight of 14919, and predicted boiling point of 2594±190 °C at 760 Torr pressure can provide some insights into its potential pharmacokinetic behavior.
Result of Action
The formation of oximes is generally an important step in many organic synthesis reactions, leading to a wide range of downstream products .
Action Environment
The action, efficacy, and stability of 1-p-Tolyl-ethanone oxime can be influenced by various environmental factors. For instance, the reaction of carbonyl compounds with hydroxylamine to form oximes is acid-catalyzed . Therefore, the pH of the environment can significantly affect the reaction rate and yield. Additionally, the compound should be stored in a cool, dry place away from incompatible substances such as strong oxidizing agents, heat sources, and direct sunlight .
准备方法
Synthetic Routes and Reaction Conditions: 1-p-Tolyl-ethanone oxime can be synthesized through the reaction of 1-p-tolyl-ethanone with hydroxylamine. The reaction typically involves refluxing 1-p-tolyl-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction mixture is then heated to facilitate the formation of the oxime derivative.
Industrial Production Methods: In an industrial setting, the production of 1-p-Tolyl-ethanone oxime involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product efficiently.
化学反应分析
1-p-Tolyl-ethanone oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitro compound or amine.
Reduction: The oxime can be reduced to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds and amines.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Benzophenone oxime
Acetophenone oxime
p-Methylacetophenone oxime
1-Phenylethanone oxime
属性
IUPAC Name |
(NE)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAUYUMBCPRWED-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


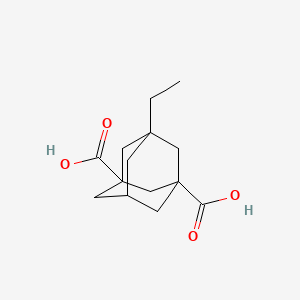
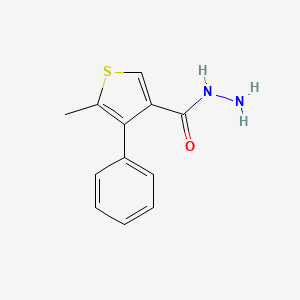
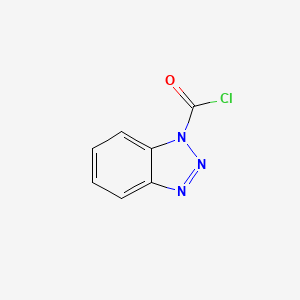
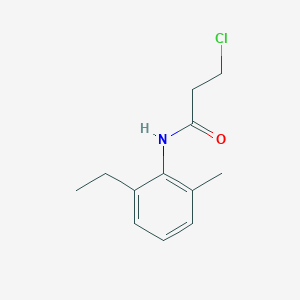
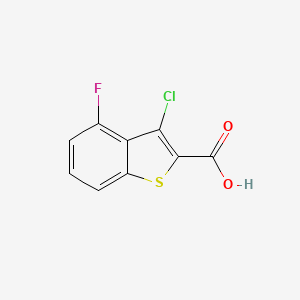
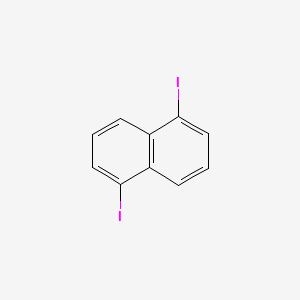

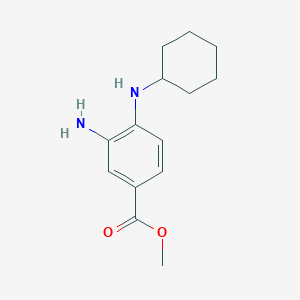
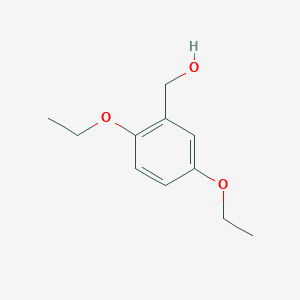
![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)
